6-Bromo-2-chloro-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-8-methoxyquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-8-methoxyquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 8-methoxyquinoline followed by chlorination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
6-Bromo-2-chloro-8-methoxyquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-8-methoxyquinoline
- 6-Bromo-4-methoxyquinoline
- 2-Chloro-6-methoxyquinoline
Uniqueness
6-Bromo-2-chloro-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with a methoxy group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H7BrClNO |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
6-bromo-2-chloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-5-7(11)4-6-2-3-9(12)13-10(6)8/h2-5H,1H3 |
InChI Key |
HLIIEXHUEOKGOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.